molecular formula C21H21N3O6 B11077992 Ethyl 4-(3-{2-[(4-methoxyphenyl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoate

Ethyl 4-(3-{2-[(4-methoxyphenyl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B11077992
M. Wt: 411.4 g/mol
InChI Key: ZGZZXZXXEKQRTO-UHFFFAOYSA-N
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Description

Its molecular formula is C14H18N2O5, and it has a molecular weight of 294.3 g/mol. This compound is known for its unique structure, which includes a pyrrolidinyl ring and a methoxybenzoyl group, making it a valuable subject for chemical studies.

Preparation Methods

The synthesis of ETHYL 4-{3-[2-(4-METHOXYBENZOYL)HYDRAZINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE involves several steps. One common method includes the reaction of ethyl 4-oxobutanoate with 4-methoxybenzoyl hydrazine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated and stirred for several hours to ensure complete reaction.

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale and efficiency. The use of automated reactors and continuous flow systems could enhance the production process, ensuring higher yields and purity.

Chemical Reactions Analysis

ETHYL 4-{3-[2-(4-METHOXYBENZOYL)HYDRAZINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced into the molecule.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

ETHYL 4-{3-[2-(4-METHOXYBENZOYL)HYDRAZINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions, providing insights into biological processes at the molecular level.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings

Mechanism of Action

The mechanism of action of ETHYL 4-{3-[2-(4-METHOXYBENZOYL)HYDRAZINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE involves its interaction with specific molecular targets. The methoxybenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrolidinyl ring may also play a role in stabilizing the compound’s binding to its target. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

ETHYL 4-{3-[2-(4-METHOXYBENZOYL)HYDRAZINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE can be compared with similar compounds such as:

    ETHYL 2-{[((2E)-2-{3-ETHOXY-4-[(4-METHOXYBENZOYL)OXY]BENZYLIDENE}HYDRAZINO)(OXO)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE:

    Other hydrazino derivatives: Compounds with hydrazino groups often exhibit similar reactivity and can be used in analogous chemical reactions.

The uniqueness of ETHYL 4-{3-[2-(4-METHOXYBENZOYL)HYDRAZINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE lies in its specific combination of functional groups, which provides distinct chemical and biological properties.

Properties

Molecular Formula

C21H21N3O6

Molecular Weight

411.4 g/mol

IUPAC Name

ethyl 4-[3-[2-(4-methoxybenzoyl)hydrazinyl]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C21H21N3O6/c1-3-30-21(28)14-4-8-15(9-5-14)24-18(25)12-17(20(24)27)22-23-19(26)13-6-10-16(29-2)11-7-13/h4-11,17,22H,3,12H2,1-2H3,(H,23,26)

InChI Key

ZGZZXZXXEKQRTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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